3-Bromo-5-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is an organic compound with the molecular formula C6H3BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in the pyridine ring makes this compound particularly interesting for various chemical applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-(trifluoromethyl)pyridin-4-amine can be synthesized through several methods. One common method involves the iodide displacement reaction. In this process, iodobromopyridine is treated with in situ generated (trifluoromethyl)copper to replace the iodine atom with a trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodide displacement reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that can handle the reagents and conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Boron reagents and palladium catalysts are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors by increasing its lipophilicity and stability. This interaction can modulate the activity of specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s electronic properties, making it valuable for various applications in chemistry and biology .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAWFHSQWZYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417622-88-8 |
Source
|
Record name | 3-bromo-5-(trifluoromethyl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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